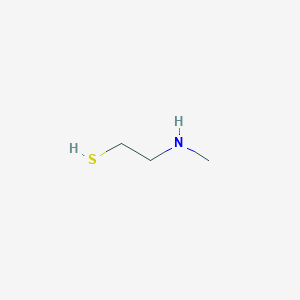

Ethanethiol, 2-(methylamino)-

Übersicht

Beschreibung

Ethanethiol, 2-(methylamino)- is an organic compound with the molecular formula C3H9NS. It is a colorless liquid with a strong, unpleasant odor, commonly used in the chemical industry as a building block for the synthesis of various organic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethiol, 2-(methylamino)- typically involves the formation of isothiouronium salts from 2-(methylamino)ethyl chlorides by reacting with thiourea, followed by alkaline hydrolysis . This method is chosen for its efficiency and reliability in producing the desired thiol compound.

Industrial Production Methods

In industrial settings, Ethanethiol, 2-(methylamino)- can be produced using a similar approach, with optimized reaction conditions to ensure high yield and purity. The process involves the use of hydrosulfides of alkali metals to react with 2-(methylamino)ethyl halides .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanethiol, 2-(methylamino)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products Formed

Oxidation: Disulfides are the major products.

Reduction: The corresponding amine is formed.

Substitution: Various substituted ethanethiol derivatives are produced.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₃H₉NS

- Molecular Weight : 91.18 g/mol

- Functional Groups : Thiol (-SH), Amino (-NH) group

The presence of both thiol and amino groups allows for diverse reactivity, making it a valuable compound in synthetic and biochemical research.

Chemistry

Ethanethiol, 2-(methylamino)- serves as a building block in organic synthesis. It is used in various chemical reactions including:

- Oxidation : Forms disulfides.

- Reduction : Produces simpler thiol derivatives.

- Substitution : Engages in nucleophilic substitution reactions.

Table 1: Types of Reactions Involving Ethanethiol, 2-(methylamino)-

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Disulfides |

| Reduction | Corresponding amines |

| Substitution | Various substituted ethanethiols |

Biology

In biological research, ethanethiol is utilized to study thiol-based biochemical processes. Its thiol group allows it to interact with biomolecules, influencing cellular pathways.

- Case Study - Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that ethanethiol effectively reduces oxidative stress markers in vitro.

Table 2: Antioxidant Activity of Ethanethiol Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ethanethiol, 2-(methylamino)- | 25 | Redox reaction with ROS |

| Cysteamine | 30 | Thiol-mediated reduction |

Medicine

Ethanethiol is being investigated for potential therapeutic applications:

- Neuroprotective Effects : In studies involving neuronal cell lines (SH-SY5Y), ethanethiol reduced apoptosis induced by oxidative stress by modulating survival signaling pathways.

- Antimicrobial Efficacy : Ethanethiol has shown significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli.

Table 3: Antimicrobial Activity of Ethanethiol

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Industry

In industrial applications, ethanethiol is used as an intermediate in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for synthesizing complex organic molecules.

Spectrophotometric Evaluation

Research has shown that ethanethiol participates in Michael addition reactions with monocarbonyl analogs of curcumin, enhancing the bioavailability of curcumin compounds.

DNA Interaction Studies

Molecular docking simulations indicate that ethanethiol can bind to DNA through non-covalent interactions, suggesting potential applications in drug design aimed at targeting DNA.

Environmental Applications

Ethanethiol has been explored for creating biodegradable beads aimed at removing pesticide residues from water sources, showcasing its utility in environmental remediation.

Toxicological Profile

While ethanethiol exhibits beneficial biological activities, it also poses risks:

- Acute Toxicity : Can cause respiratory irritation upon exposure.

- Chronic Effects : Prolonged exposure may lead to severe health impacts, including potential carcinogenic effects related to alkylating agents.

Summary

Wirkmechanismus

The mechanism of action of Ethanethiol, 2-(methylamino)- involves its interaction with molecular targets through its thiol and amino groups. These functional groups allow it to form covalent bonds with various biomolecules, influencing their activity and function. The pathways involved include thiol-disulfide exchange reactions and nucleophilic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanethiol: A simpler thiol with a similar odor but different reactivity.

Ethanethiol: Lacks the amino group, making it less versatile in certain reactions.

2-(Dimethylamino)ethanethiol: Contains an additional methyl group on the amino nitrogen, affecting its reactivity and properties.

Uniqueness

Ethanethiol, 2-(methylamino)- is unique due to the presence of both thiol and amino functional groups, which provide it with a wide range of reactivity and applications in various fields of research and industry .

Biologische Aktivität

Ethanethiol, 2-(methylamino)-, also known as 2-(dimethylamino)ethanethiol hydrochloride, is a thiol compound with significant biological activity. Its unique chemical structure and properties make it a subject of interest in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C4H11NS · HCl

- Molecular Weight : 91.18 g/mol

- Structure : Contains a thiol group (-SH) and a dimethylamino group (-N(CH3)2), contributing to its reactivity and biological interactions.

Mechanisms of Biological Activity

Ethanethiol, 2-(methylamino)- exhibits various biological activities primarily through its ability to interact with cellular components:

- Alkylation Reactions : The thiol group allows for nucleophilic attacks on electrophiles, leading to alkylation of biomolecules such as proteins and nucleic acids. This property can affect cellular signaling pathways and gene expression.

- Reactive Oxygen Species (ROS) Modulation : Thiols are known to participate in redox reactions, which can influence oxidative stress levels within cells. This modulation is crucial in maintaining cellular homeostasis and protecting against oxidative damage.

- Antimicrobial Activity : Studies have shown that ethanethiol derivatives can exhibit antimicrobial properties. For instance, the compound has been evaluated for its minimum inhibitory concentration (MIC) against various bacterial strains, indicating potential use in treating infections .

Case Studies

- Spectrophotometric Evaluation : A study developed a method to assess the reactivity of ethanethiol with monocarbonyl analogs of curcumin. The results indicated that ethanethiol participates in Michael addition reactions with these analogs, highlighting its role in enhancing the bioavailability of curcumin .

- DNA Interaction Studies : Research involving molecular docking simulations has demonstrated that ethanethiol can bind to DNA through non-covalent interactions. This binding capability suggests potential applications in drug design, particularly for compounds aimed at targeting DNA .

- Environmental Applications : Ethanethiol has been utilized in the development of biodegradable beads for the removal of pesticide residues from water sources. This application showcases its potential in environmental remediation efforts.

Toxicological Profile

The biological activity of ethanethiol also raises concerns regarding its toxicity:

- Acute Toxicity : Exposure to ethanethiol can lead to respiratory irritation and other acute effects, necessitating caution in handling .

- Chronic Effects : Prolonged exposure may result in more severe health impacts, including potential carcinogenic effects as indicated by studies on related alkylating agents .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(methylamino)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS/c1-4-2-3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSNWIOVGALACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143431 | |

| Record name | Ethanethiol, 2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10061-40-2 | |

| Record name | Ethanethiol, 2-(methylamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10061-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethiol, 2-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010061402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethiol, 2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.